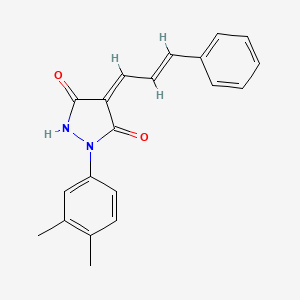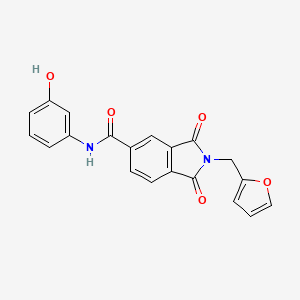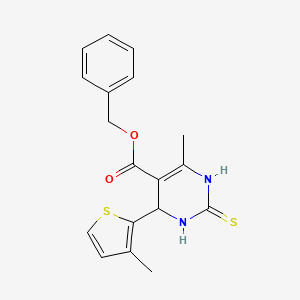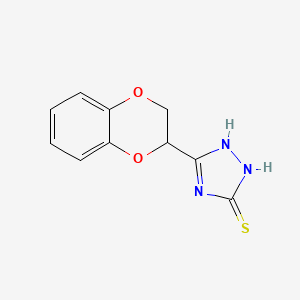
1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedione, also known as pyrazolidinedione, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is not fully understood, but it is believed to involve the inhibition of various enzymes involved in inflammation, cancer, and carbohydrate metabolism. Pyrazolidinedione has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of lipid compounds involved in inflammation. Pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit various enzymes involved in cell growth and proliferation. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been shown to inhibit the activity of alpha-glucosidase, which is involved in the breakdown of carbohydrates.
Biochemical and Physiological Effects
Pyrazolidinedione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Pyrazolidinedione has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been shown to inhibit the activity of alpha-glucosidase, which can lead to a decrease in blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrazolidinedione has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, which makes it readily available for research purposes. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been shown to have potential applications in various areas of research, including anti-inflammatory, anti-cancer, and anti-diabetic research. However, one limitation of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione. One direction is to further investigate its mechanism of action, particularly in the areas of inflammation, cancer, and carbohydrate metabolism. Another direction is to explore its potential as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and diabetes. Additionally, future research could focus on developing derivatives of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione with improved pharmacological properties, such as increased potency or reduced toxicity.
Conclusion
In conclusion, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is a chemical compound with potential applications in scientific research. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Pyrazolidinedione has potential applications in various areas of research, including anti-inflammatory, anti-cancer, and anti-diabetic research. However, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Pyrazolidinedione can be synthesized through a variety of methods, including the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and then condensing with cinnamaldehyde. Another method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and then condensing with 3-phenyl-2-propenal. The synthesis of 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione is a relatively simple process and can be achieved through various methods.
Aplicaciones Científicas De Investigación
Pyrazolidinedione has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Pyrazolidinedione has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 1-(3,4-dimethylphenyl)-4-(3-phenyl-2-propen-1-ylidene)-3,5-pyrazolidinedionedione has been studied for its potential as an anti-diabetic agent, as it has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in carbohydrate metabolism.
Propiedades
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-11-12-17(13-15(14)2)22-20(24)18(19(23)21-22)10-6-9-16-7-4-3-5-8-16/h3-13H,1-2H3,(H,21,23)/b9-6+,18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKPWDBYAFAJCY-CVCOPPNTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CC=C3)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazolidine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)

![2-[(4-chlorophenyl)thio]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B5214420.png)


![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)
![5-amino-N-(2-ethyl-6-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214456.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214458.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3,5-dichloro-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5214467.png)